Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)
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Overview
Description
Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI) is a complex organic compound characterized by the presence of a pyrrole ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)-(9CI) typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Vinylation of the Pyrrole Ring: The pyrrole ring is then vinylated using a suitable vinylating agent such as vinyl bromide in the presence of a base.
Coupling with Phenol Derivative: The vinylated pyrrole is coupled with a phenol derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Esterification: The final step involves the esterification of the resulting compound with acetic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction of the vinyl group can yield the corresponding ethyl derivative.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the vinyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones
Reduction: Ethyl derivatives
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine
The compound and its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, ethyl ester
- Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, propyl ester
Uniqueness
The methyl ester variant of the compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl and propyl counterparts, the methyl ester may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
methyl 2-[4-[(E)-2-(1H-pyrrol-2-yl)ethenyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)11-19-14-8-5-12(6-9-14)4-7-13-3-2-10-16-13/h2-10,16H,11H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHOUYKOJXYACI-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C=CC2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC=C(C=C1)/C=C/C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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